2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one 2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15815689
InChI: InChI=1S/C13H8BrNOS/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16)
SMILES:
Molecular Formula: C13H8BrNOS
Molecular Weight: 306.18 g/mol

2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one

CAS No.:

Cat. No.: VC15815689

Molecular Formula: C13H8BrNOS

Molecular Weight: 306.18 g/mol

* For research use only. Not for human or veterinary use.

2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one -

Specification

Molecular Formula C13H8BrNOS
Molecular Weight 306.18 g/mol
IUPAC Name 8-bromo-5H-benzo[b][1,4]benzothiazepin-6-one
Standard InChI InChI=1S/C13H8BrNOS/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16)
Standard InChI Key NGFCUHWGACPFOV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=CC(=C3)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a dibenzothiazepine core with a bromine substituent at the 2-position. X-ray crystallography reveals that the thiazepine ring adopts a boat conformation, stabilized by weak intramolecular interactions such as C–H⋯π bonds and N–H⋯O hydrogen bonds . The dihedral angle between the two benzene rings is 75.92° , creating a butterfly-like geometry that enhances its binding affinity to biological targets. The N–C bond in the thiazepine ring (1.368 Å) is shorter than typical single bonds, indicating partial sp² hybridization at the nitrogen center .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands include ν(C=O) at 1680–1684 cm⁻¹ and ν(C–Br) at 550–600 cm⁻¹ .

  • NMR: ¹H NMR (DMSO-d₆) shows aromatic protons as multiplets at δ 7.2–8.1 ppm, with the NH proton resonating at δ 10.2 ppm .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 305.0 [M+H]⁺, with fragmentation patterns consistent with bromine loss.

Synthesis and Optimization

Traditional Methods

Early syntheses involved multi-step sequences starting from dibenzo[b,f] thiazepin-11(10H)-one. Bromination using N-bromosuccinimide (NBS) in dichloromethane/acetonitrile yielded the title compound in 45–60% purity . Challenges included side reactions at elevated temperatures and tedious purification steps.

One-Pot Synthesis

A modern approach utilizes 1-chloro-2-nitrobenzene as the starting material, proceeding through five steps without intermediate isolation:

  • Nitration: HNO₃/H₂SO₄ at 0°C.

  • Reduction: Fe/HCl to form aniline.

  • Cyclization: POCl₃-mediated lactam formation.

  • Bromination: NBS in acetonitrile at 5°C.

  • Crystallization: Slow evaporation from DMSO/water.
    This method achieves 70% yield and >99% purity, significantly reducing production costs.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Traditional 45–6085–90Established protocol
One-Pot70>99Reduced steps, high reproducibility

Biological Activities and Mechanisms

Antimicrobial Effects

The compound inhibits bacterial biofilm formation by disrupting quorum sensing pathways. Against Staphylococcus aureus and Pseudomonas aeruginosa, it shows MIC values of 8–16 µg/mL, outperforming ciprofloxacin in biofilm eradication . Mechanistic studies suggest interference with pyoverdine synthesis in P. aeruginosa .

Antiparasitic Activity

In screening against Trypanosoma brucei brucei, derivatives of 2-bromodibenzo[b,f] thiazepin-11(10H)-one exhibited EC₅₀ values of 2.8–5.0 µM, with a selectivity index >70 compared to mammalian cells . The bromine atom enhances membrane permeability, facilitating uptake in parasitic cells .

COX-2 Inhibition and Anti-Inflammatory Action

Structural analogs demonstrate COX-2 selectivity indices of 90–99%, reducing prostaglandin E₂ (PGE₂) production by 68% in murine macrophages . Molecular docking reveals that the bromine moiety occupies a hydrophobic pocket near the COX-2 active site, stabilizing inhibitor binding .

Pharmaceutical and Industrial Applications

Drug Development

The compound serves as a key intermediate in synthesizing antipsychotics such as quetiapine, where it is monitored as an impurity (Quetiapine Related Compound G) . Its bioisosteric replacement potential is explored in developing antidepressants with reduced side effects .

Material Science

In polymer chemistry, its rigid dibenzothiazepine core improves thermal stability in polyimides, with glass transition temperatures (Tg) exceeding 300°C . Applications in OLEDs are under investigation due to its fluorescence properties .

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